molecular formula C11H11I2NO3 B13892009 Ethyl 4-acetamido-3,5-diiodobenzoate

Ethyl 4-acetamido-3,5-diiodobenzoate

Cat. No.: B13892009
M. Wt: 459.02 g/mol
InChI Key: ZZIFWZLJWFKACS-UHFFFAOYSA-N
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Description

Ethyl 4-acetamido-3,5-diiodobenzoate is an organic compound with the molecular formula C11H11I2NO3. It is a derivative of benzoic acid, featuring two iodine atoms, an acetamido group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-acetamido-3,5-diiodobenzoate is unique due to its dual iodine substitution, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiopacity, making it valuable for medical imaging applications. Additionally, the combination of acetamido and ester groups provides versatility in chemical reactivity and potential biological activity .

Properties

Molecular Formula

C11H11I2NO3

Molecular Weight

459.02 g/mol

IUPAC Name

ethyl 4-acetamido-3,5-diiodobenzoate

InChI

InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

ZZIFWZLJWFKACS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I

Origin of Product

United States

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